molecular formula C11H10N2O B6168944 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one CAS No. 66869-82-7

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6168944
CAS No.: 66869-82-7
M. Wt: 186.2
InChI Key:
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Description

“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Safety and Hazards

The safety information for “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one” includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one involves the reaction of 1-phenyl-1H-imidazole-2-carboxylic acid with ethyl chloroformate, followed by reduction with sodium borohydride.", "Starting Materials": [ "1-phenyl-1H-imidazole-2-carboxylic acid", "ethyl chloroformate", "sodium borohydride", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1H-imidazole-2-carboxylic acid in methanol.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with diethyl ether.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 1-(1-phenyl-1H-imidazol-2-yl)ethyl chloroformate.", "Step 7: Dissolve 1-(1-phenyl-1H-imidazol-2-yl)ethyl chloroformate in methanol.", "Step 8: Add sodium borohydride to the solution while stirring.", "Step 9: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 10: Pour the reaction mixture into a separatory funnel and extract with diethyl ether.", "Step 11: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one." ] }

CAS No.

66869-82-7

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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